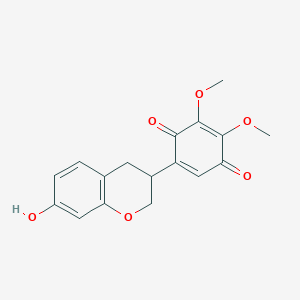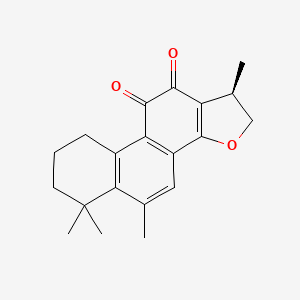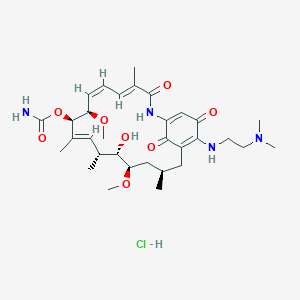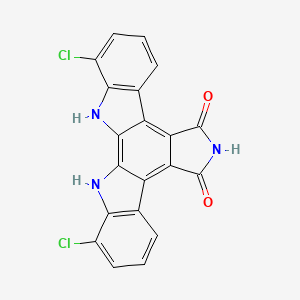
Pendulone
Overview
Description
Pendulone is a naturally occurring isoflavanquinone, isolated from the roots of plants such as Millettia dielsiana and Oxytropis falcata Bunge . It has garnered significant interest due to its diverse biological activities, including anti-inflammatory, immunosuppressive, cytotoxic, antileishmanial, antibacterial, and anticancer properties .
Preparation Methods
Pendulone can be extracted from plant sources using various methods. One common method involves smashing the plant material, such as the rattans of Millettia dielsiana, and performing ultrasonic extraction with methanol solution . The extract is then adsorbed in a macroporous resin column. Another method involves bioassay-guided fractionation of an ethanol extract of the roots of the plant Apoplanesia paniculata .
Chemical Reactions Analysis
Pendulone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The compound’s isoflavanquinonic skeleton and pattern of substitution have been determined through NMR and MS spectroscopy analysis . Common reagents and conditions used in these reactions include ethanol for extraction and various solvents for fractionation. Major products formed from these reactions include 7-hydroxy-3’,4’-dimethoxyisoflavanquinone .
Scientific Research Applications
Pendulone has a wide range of scientific research applications:
Mechanism of Action
Pendulone exerts its effects through various molecular targets and pathways. It induces apoptosis via the reactive oxygen species-mediated endoplasmic reticulum stress pathway in human non-small cell lung cancer cells . The compound also shows strong inhibition on the effect of the cell cycle induced by 12-O-tetradecanoyl-phorbol-13-acetate in Raji cells .
Comparison with Similar Compounds
Pendulone is unique among isoflavanquinones due to its diverse biological activities. Similar compounds include other isoflavanquinones such as amorphaquinone and melilotocarpan C . Compared to these compounds, this compound exhibits a broader range of biological activities, including antileishmanial, antibacterial, and anticancer properties .
Properties
IUPAC Name |
5-(7-hydroxy-3,4-dihydro-2H-chromen-3-yl)-2,3-dimethoxycyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-21-16-13(19)7-12(15(20)17(16)22-2)10-5-9-3-4-11(18)6-14(9)23-8-10/h3-4,6-7,10,18H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZOHJDZQPQBSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C(=CC1=O)C2CC3=C(C=C(C=C3)O)OC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1R,4S,5bR,11aS,13S,13aS,13bS)-1-acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl] acetate](/img/structure/B1233474.png)










